1,2-Diethyl-3-hydroxypyridin-4-one (CP94) is a synthetic compound belonging to the 3-hydroxypyridin-4-one (3-HP-4-one) family. [ [], [] ] These compounds are a novel class of orally active iron chelators. [ [], [], [], [] ] CP94 has demonstrated significant potential in various scientific research areas, particularly in iron chelation therapy and photodynamic therapy enhancement. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]
1,2-Diethyl-3-hydroxypyridin-4-one is classified as a hydroxypyridinone. It is a small, neutral, and lipophilic molecule, which facilitates its penetration into cells and interaction with intracellular iron . The chemical structure can be denoted by the IUPAC name: 1,2-diethyl-3-hydroxypyridin-4-one.
The synthesis of 1,2-diethyl-3-hydroxypyridin-4-one typically involves the reaction of 3-hydroxy-4-pyridinone with diethylamine. This reaction is often conducted in ethanol as a solvent under controlled conditions to ensure complete conversion of reactants into the desired product. The process may require elevated temperatures to facilitate the reaction kinetics effectively.
The molecular formula of 1,2-diethyl-3-hydroxypyridin-4-one is CHNO. Its structure features a pyridine ring substituted with two ethyl groups at positions one and two and a hydroxyl group at position three. The carbonyl group at position four contributes to its chelating ability.
The primary chemical reaction involving 1,2-diethyl-3-hydroxypyridin-4-one is its ability to chelate iron ions. This interaction forms stable complexes that can influence various biochemical pathways. For instance, the chelation of iron can inhibit ferrochelatase activity, an enzyme crucial for heme synthesis .
The stability constants of the iron(III) complexes formed with this compound have been studied extensively. The introduction of hydroxyalkyl groups significantly enhances the pFe(3+) values, indicating improved chelation efficiency compared to other known chelators like Deferiprone .
The mechanism by which 1,2-diethyl-3-hydroxypyridin-4-one exerts its effects primarily revolves around its ability to bind iron ions. By forming stable complexes with these ions, it prevents their participation in harmful oxidative reactions within biological systems.
The compound's action affects several biochemical pathways by:
1,2-Diethyl-3-hydroxypyridin-4-one exhibits several notable physical and chemical properties:
Research has shown that the compound's partition coefficients (K(part)) can be determined experimentally, providing insights into its distribution within biological systems .
The applications of 1,2-diethyl-3-hydroxypyridin-4-one are diverse:
Ongoing research continues to explore the efficacy and safety profile of this compound in clinical settings. Its ability to selectively target iron pools makes it a promising candidate for therapeutic interventions aimed at mitigating oxidative stress-related diseases .
The systematic name assigned to this compound under International Union of Pure and Applied Chemistry (IUPAC) conventions is 1,2-diethyl-3-hydroxypyridin-4-one. This name precisely defines the core heterocyclic pyridinone ring structure and the positions of its three key substituents: the two ethyl groups at nitrogen (position 1) and the adjacent carbon (position 2), along with the hydroxyl group at position 3. The molecular formula, established as C₉H₁₃NO₂, accounts for nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms in the neutral compound. The hydrochloride salt form, documented as CID 86167753, carries the molecular formula C₉H₁₄ClNO₂, reflecting the addition of one hydrochloride molecule [2] [3].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
Systematic IUPAC Name | 1,2-Diethyl-3-hydroxypyridin-4-one |
Molecular Formula (Neutral) | C₉H₁₃NO₂ |
Molecular Formula (HCl Salt) | C₉H₁₄ClNO₂ |
PubChem CID (Neutral) | 86322 |
PubChem CID (HCl Salt) | 86167753 |
The molecular weight of 1,2-diethyl-3-hydroxypyridin-4-one, calculated from its molecular formula (C₉H₁₃NO₂), is 167.21 grams per mole. Key physicochemical properties, while not exhaustively characterized in the available literature, can be inferred from structural analogues and fragmentary data. The compound exhibits significant polarity due to the presence of the 3-hydroxy-4-pyridinone moiety, a feature critical for its primary function as an iron chelator. This chelating functionality arises from the oxygen atoms of the hydroxyl and carbonyl groups forming a stable bidentate complex with metal ions like iron(III). Ionization constants (pKa values) for the hydroxyl group and the pyridinium nitrogen influence solubility and metal binding affinity, though specific values are not reported in the accessed sources. Predictive models suggest moderate lipophilicity, potentially reflected in a logP (partition coefficient) value around 0.5-1.5, facilitating some membrane permeability. Experimentally determined collision cross sections (CCS) for various adducts provide insights into its gas-phase ion behavior: the protonated form [M+H]⁺ (m/z 168.10192) exhibits a predicted CCS of 133.0 Ų, while the sodium adduct [M+Na]⁺ (m/z 190.08386) shows a higher CCS of 143.1 Ų [2].
However, spectroscopic characterization is well-documented, particularly through chromatographic and resonance techniques vital for quantification and metabolite identification. High-Performance Liquid Chromatography (HPLC) methods have been specifically developed and validated for detecting and quantifying 1,2-diethyl-3-hydroxypyridin-4-one, its iron complex [Iron(III) (CP94)₃], and its primary glucuronide metabolite (CP94-Gluc) in complex biological matrices like serum and urine from thalassemic patients. This highlights the compound's stability under analytical conditions and the distinct chromatographic behavior of the parent drug versus its complexes and metabolites [1].
Electron Paramagnetic Resonance (EPR) spectroscopy studies, while primarily focused on its photodynamic therapy enhancement role, demonstrate its interaction with reactive oxygen species. Research shows that intracellular protoporphyrin IX (PpIX) generated singlet oxygen (¹O₂) upon light activation can be detected using EPR in conjunction with spin traps, although 1,2-diethyl-3-hydroxypyridin-4-one itself did not directly generate additional singlet oxygen beyond augmenting PpIX levels [5]. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data are not explicitly provided in the retrieved sources, though the SMILES notation (CCC1=C(C(=O)C=CN1CC)O) and InChIKey (XIYFEESCIBNMIC-UHFFFAOYSA-N) confirm its unique structural identity and facilitate database searching [2].
1,2-Diethyl-3-hydroxypyridin-4-one (CP94) belongs to the 3-hydroxypyridin-4-one (HPO) class of synthetic iron chelators. Its structure-activity relationship and metabolic profile can be meaningfully compared to other HPOs, particularly deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one, L1), the first orally active HPO iron chelator approved for clinical use.
The defining structural feature of CP94 is the diethyl substitution pattern at positions 1 and 2 of the pyridinone ring. This contrasts with deferiprone's dimethyl groups. The ethyl groups confer slightly increased lipophilicity compared to the methyl groups of deferiprone. While both share the essential bidentate oxygen donor atoms (O,O donors) for strong Fe³⁺ binding (formation of a neutral 3:1 ligand:iron complex, Fe(CP94)₃), the ethyl substituents significantly alter the molecule's metabolic susceptibility, particularly regarding glucuronidation. This structural difference underlies a key species-specific disparity in efficacy and toxicity observed in preclinical models. In guinea pigs, CP94 undergoes rapid and near-complete (>99%) glucuronidation at the 3-hydroxyl group, forming the inactive CP94-Gluc conjugate, resulting in minimal iron chelation efficacy and low toxicity. Conversely, in rats, glucuronidation accounts for only about 23% of the dose, leaving significant amounts of the active free drug available. This leads to effective iron mobilization from the liver (e.g., 53% reduction in females at 100 mg/kg) but also manifests dose-limiting toxicities like adrenal medullary cell vacuolation and hepatocyte necrosis not observed in guinea pigs. Crucially, human metabolism of CP94 appears closer to the guinea pig model, characterized by extensive glucuronidation, suggesting its clinical efficacy and toxicity might be similarly constrained [1] [4].
Table 2: Comparative Analysis of Key Structural and Metabolic Features
Feature | 1,2-Diethyl-3-hydroxypyridin-4-one (CP94) | Deferiprone (1,2-Dimethyl-3-hydroxypyridin-4-one) | Significance |
---|---|---|---|
R¹ Substituent (N-position) | Ethyl (-CH₂CH₃) | Methyl (-CH₃) | Impacts lipophilicity & metabolism |
R² Substituent (C2-position) | Ethyl (-CH₂CH₃) | Methyl (-CH₃) | Impacts lipophilicity & metabolism |
Primary Metabolic Pathway | Glucuronidation (3-OH) | Glucuronidation (3-OH) | Major inactivation pathway |
Guinea Pig Glucuronidation | Extensive (>99% of dose) | Not specified | Explains low efficacy/toxicity in this species |
Rat Glucuronidation | Limited (~23% of dose) | Not specified | Explains high efficacy & observed toxicity |
Human Metabolic Similarity | Similar to Guinea Pig (Extensive Glucur.) | Known extensive glucuronidation | Predicts limited clinical efficacy/toxicity for CP94 |
Beyond iron chelation, the structure of CP94 enables a unique application in photodynamic therapy (PDT). Its iron chelating property allows it to disrupt the heme biosynthesis pathway by inhibiting ferrochelatase, the enzyme responsible for inserting iron into protoporphyrin IX (PpIX). This leads to substantial accumulation of PpIX, a potent photosensitizer, following administration of precursors like methyl aminolevulinate (MAL). Co-treatment of MAL-PDT with CP94 significantly increases intracellular PpIX levels, mitochondrial reactive oxygen species (detectable by MitoSOX), and ultimately, necrotic cell death in cancer cells upon light irradiation. This adjunctive role leverages the specific metal-chelating pharmacophore of the HPO structure [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7